molecular formula C9H18N2 B2791354 (3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine CAS No. 2287345-24-6

(3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine

Cat. No.: B2791354
CAS No.: 2287345-24-6
M. Wt: 154.257
InChI Key: XQDPVTYQJVKKGE-UHFFFAOYSA-N
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Description

(3-Butyl-1-bicyclo[111]pentanyl)hydrazine is a compound that features a bicyclo[111]pentane core, which is a highly strained and unique structural motif

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Another approach involves the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane .

Industrial Production Methods

Industrial production methods for (3-Butyl-1-bicyclo[11

Scientific Research Applications

(3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine involves its interaction with molecular targets through its strained bicyclo[1.1.1]pentane core. This core can undergo strain-release reactions, leading to the formation of reactive intermediates that can interact with various molecular targets and pathways .

Properties

IUPAC Name

(3-butyl-1-bicyclo[1.1.1]pentanyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-3-4-8-5-9(6-8,7-8)11-10/h11H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDPVTYQJVKKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC12CC(C1)(C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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